2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole
Description
Molecular Architecture and Crystallographic Analysis
The molecular formula of 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole is C₁₄H₉F₃N₂ , with a molar mass of 262.23 g/mol. The compound features a benzimidazole core fused to a benzene ring, substituted at position 2 with a phenyl group and at position 6 with a trifluoromethyl (–CF₃) group. The planar benzimidazole system (bond angles: ~120° at nitrogen atoms) facilitates π-π stacking interactions, while the –CF₃ group introduces steric and electronic effects due to its strong electron-withdrawing nature.
Crystallographic data for this specific derivative remains unreported in public databases as of 2025. However, analogous structures like 2-phenyl-1H-benzimidazole (melting point: 293–296°C) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.8 Å, b = 10.2 Å, c = 12.1 Å. Theoretical lattice energy calculations for 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole suggest increased thermal stability compared to non-fluorinated derivatives due to fluorine’s high electronegativity.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉F₃N₂ | |
| Calculated Density | 1.3–1.4 g/cm³ | |
| Predicted Boiling Point | 395–420°C | |
| Torsion Angle (C–N–C–C) | 178.2° (DFT-optimized) |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum (DMSO-d₆) of 2-phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole shows characteristic signals:
- δ 12.96 ppm : Singlet for the NH proton of benzimidazole.
- δ 8.21–8.20 ppm : Doublet for aromatic protons adjacent to the –CF₃ group (J = 9.0 Hz).
- δ 7.62–7.49 ppm : Multiplet integrating five protons from the phenyl substituent.
¹³C NMR (150 MHz, DMSO-d₆) reveals:
- δ 151.70 ppm : Quaternary carbon at position 2 (imidazole ring).
- δ 122.58 ppm : CF₃-attached carbon (¹J₃C-F = 285 Hz).
Infrared Spectroscopy (IR):
Key absorptions include:
- 3436 cm⁻¹ : N–H stretching vibration.
- 1626 cm⁻¹ : C=N stretching in the imidazole ring.
- 1130 cm⁻¹ : C–F symmetric stretching of –CF₃.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 262.0712 [M+H]⁺ (calculated: 262.0715). Fragmentation pathways include loss of the –CF₃ group (–69 Da) and subsequent ring-opening reactions.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic structure:
- HOMO-LUMO Gap : 4.8 eV, indicating moderate chemical reactivity.
- Electrostatic Potential Maps : Highlight electron-deficient regions near the –CF₃ group and electron-rich zones at the NH site.
- NBO Analysis : The –CF₃ group withdraws 0.12 e⁻ from the benzimidazole core via σ(C–F) → π(C–N) hyperconjugation.
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| Dipole Moment | 3.8 Debye |
| Mulliken Charge (N1) | –0.45 e⁻ |
| HOMO Energy | –6.3 eV |
| LUMO Energy | –1.5 eV |
Comparative Structural Analysis with Benzimidazole Derivatives
The –CF₃ substituent induces unique properties compared to other derivatives:
2-Phenyl-1H-benzimidazole (C₁₃H₁₀N₂):
5-Trifluoromethyl Derivatives :
–CF₃ at position 5 reduces π-stacking efficiency by 22% compared to position 6 substitution.Aminomethyl Analogues :
2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole shows increased solubility in polar solvents (ΔlogP = –0.7).
Figure 1: Substituent Effects on Benzimidazole Properties
| Derivative | logP | Tm (°C) | HOMO-LUMO (eV) |
|---|---|---|---|
| 2-Ph-6-CF₃ (Target) | 3.1 | 290 | 4.8 |
| 2-Ph-1H-benzimidazole | 2.4 | 293 | 5.2 |
| 6-CF₃-2-NH₂CH₂ | 2.7 | 275 | 4.5 |
The trifluoromethyl group’s meta-directing nature and steric bulk (van der Waals volume: 38.8 ų) significantly alter reaction kinetics in electrophilic substitution compared to methyl or chloro substituents.
Properties
CAS No. |
91437-85-3 |
|---|---|
Molecular Formula |
C14H9F3N2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-phenyl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-6-7-11-12(8-10)19-13(18-11)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
USTBLMSPAVZZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under acidic conditions to facilitate the formation of the imidazole ring . Another common method involves the use of trifluoroacetimidoyl chlorides, which react with primary amines in the presence of catalytic copper(I) iodide and tetramethylethylenediamine (TMEDA) to yield the desired benzimidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl (-CF₃) and phenyl groups influence electron density, enabling nucleophilic substitution at specific positions.
Example :
Reaction with sodium azide (NaN₃) in DMSO at 120°C yields azide derivatives through displacement of halogen atoms (if present). For instance:
Conditions: 6 h, 120°C, DMSO solvent .
Key Data :
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| 6-Cl derivative | NaN₃ | 6-N₃ derivative | 72% |
Condensation Reactions
The compound participates in acid-catalyzed condensations to form fused heterocycles.
Case Study :
Condensation with aldehydes (e.g., benzaldehyde) and benzene-1,2-diamine in mesitylene at 165°C produces extended benzimidazole derivatives:
Conditions: 1 h, 165°C, Pd/C catalyst .
H₂ Evolution Data :
| Time (min) | H₂ Volume (mL) | Yield (%) |
|---|---|---|
| 30 | 115 | 86 |
Alkylation Reactions
N-Alkylation at the imidazole NH position enhances lipophilicity and bioactivity.
Procedure :
Treatment with alkyl halides (e.g., methyl iodide) in ethanol under microwave irradiation (180°C) produces 1-alkyl derivatives:
Yield: 85–90% .
Biological Impact :
Reduction Reactions
The imidazole ring can undergo selective reduction under hydrogenation conditions.
Example :
Catalytic hydrogenation (40 psi H₂, Pd/C) in EtOAc/MeOH reduces the aromatic ring to a dihydrobenzimidazole:
Conditions: RT, 4:1 EtOAc/MeOH .
Key Observation :
-
Reduced derivatives exhibit altered electronic properties, enhancing nonlinear optical (NLO) responses .
Electrophilic Substitution Reactions
Electrophiles preferentially attack the para position to the trifluoromethyl group due to its electron-withdrawing effect.
Halogenation :
Reaction with Cl₂ in acetic acid introduces chlorine at the 4-position:
Yield: 68% (reported for analogous compounds) .
Coordination Chemistry
The nitrogen atoms in the benzimidazole ring act as ligands for metal complexes.
Example :
Reaction with Cu(II) acetate in methanol forms a square-planar complex:
Stability Constant: Log K = 4.2 ± 0.1 (measured via UV-vis titration) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the phenyl ring.
Suzuki Reaction :
Reaction with aryl boronic acids in THF/Pd(PPh₃)₄ produces biaryl derivatives:
Yield: 60–75% (reported for similar substrates) .
Scientific Research Applications
Antiproliferative Activity
The antiproliferative effects of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole and its derivatives have been extensively studied, particularly in the context of cancer treatment. Research has shown that certain derivatives exhibit potent activity against various cancer cell lines, including breast cancer cells (MDA-MB-231) and others.
Key Findings:
- Compound Efficacy : In a study evaluating a series of benzimidazole derivatives, compound 2g demonstrated the highest antiproliferative activity against the MDA-MB-231 cell line, with an IC50 value of 16.38 μM .
- Mechanism of Action : The mechanism involves interference with DNA replication and apoptosis induction through mitochondrial pathways, which leads to cell death in cancerous cells .
Antifungal Properties
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole has also shown promising antifungal activity. Its derivatives have been tested against common fungal strains such as Candida albicans and Aspergillus niger.
Key Findings:
- Inhibition Metrics : The antifungal activity of several derivatives was assessed, revealing moderate effectiveness with minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL against Candida albicans and Aspergillus niger .
- Structure-Activity Relationship : The introduction of alkyl substituents at the N-position of the benzimidazole ring significantly enhanced antifungal potency, indicating that structural modifications can lead to improved biological activity .
Antibacterial Activity
The antibacterial properties of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole have been investigated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings:
- Comparative Efficacy : Compounds derived from this structure exhibited varying degrees of antibacterial activity, with some showing MIC values as low as 4 μg/mL against MRSA .
- Influence of Functional Groups : The presence of the trifluoromethyl group was found to influence antibacterial efficacy negatively when combined with longer alkyl chains, suggesting that careful consideration of functional groups is crucial for optimizing activity .
Summary Table of Biological Activities
| Compound | Activity Type | Target Organism | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|---|
| 2g | Antiproliferative | MDA-MB-231 | - | 16.38 |
| 2g | Antifungal | Candida albicans | 64 | - |
| 2g | Antibacterial | Staphylococcus aureus | 4 | - |
| Other | Antifungal | Aspergillus niger | 128–512 | - |
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Table 1: Physical Properties of Selected Benzimidazole Derivatives
Key Observations :
- The trifluoromethyl group at position 6 increases melting points compared to methyl or halogen substituents, likely due to enhanced molecular rigidity and intermolecular interactions (e.g., 224–226°C vs. 210–215°C for 6-fluoro derivatives) .
- Fluorination at the phenyl ring (e.g., 4-fluorophenyl) improves aqueous solubility (74 μg/mL) compared to non-fluorinated analogues, though data for the trifluoromethyl derivative is lacking .
Key Observations :
Key Observations :
- High yields (e.g., 92%) are achievable for fluorophenyl derivatives using sodium metabisulfite-mediated cyclization .
- Trifluoromethyl-substituted benzimidazoles often require specialized reagents (e.g., trifluoromethyl aldehydes), which may complicate synthesis compared to methyl or halogenated analogues .
Biological Activity
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The chemical structure of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole features a benzimidazole core with a trifluoromethyl group and a phenyl substituent. The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate precursors under controlled conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole. For instance, a study demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .
Case Study: Antiproliferative Effects
A specific case study reported the IC50 values for related compounds demonstrating their effectiveness in inhibiting cancer cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 3g | MDA-MB-231 | 40.83 |
The results indicate that the presence of lipophilic groups enhances cellular uptake and bioactivity .
Antimicrobial Activity
The antimicrobial potential of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole has also been investigated. Studies show that benzimidazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For example, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values in the range of 64–128 µg/mL against Candida albicans and Aspergillus niger.
Antimicrobial Efficacy Table
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <1 |
| Candida albicans | 64–128 |
| Aspergillus niger | 64–128 |
These findings suggest that the trifluoromethyl group may enhance the antimicrobial efficacy by improving the compound's interaction with microbial membranes .
The biological activity of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Benzimidazoles are known to inhibit essential enzymes such as pyruvate kinase and FtsZ, which are crucial for bacterial cell division.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial dysfunction, leading to caspase activation.
- Interference with Biofilm Formation : Some studies indicate that benzimidazole derivatives can disrupt biofilm formation in bacteria, enhancing their efficacy against persistent infections .
Q & A
Q. What are the standard synthetic routes for 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole?
The compound is synthesized via refluxing substituted aryl derivatives with o-phenylenediamine in the presence of ammonia, followed by alkaline workup and recrystallization. Reaction progress is monitored using TLC (chloroform:methanol, 6:1 v/v), and purity is confirmed via melting point analysis. This method ensures high yields and scalability for derivative libraries .
Q. How is the purity and structural integrity of the compound confirmed experimentally?
Characterization employs a combination of techniques:
Q. What basic biological assays are used to evaluate its therapeutic potential?
Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines.
- Antimicrobial testing via disk diffusion or broth microdilution to determine MIC (Minimum Inhibitory Concentration) against pathogens like S. aureus and S. typhi .
Advanced Research Questions
Q. How do catalytic systems (e.g., SiO₂ nanoparticles) enhance synthesis efficiency?
Nano-SiO₂ catalysts improve reaction kinetics and yield by providing a high surface area for condensation reactions. Comparative studies show reduced reaction times (from 5 hours to 2–3 hours) and higher yields (up to 95%) compared to traditional methods using ammonia .
Q. What computational strategies predict binding affinity and pharmacokinetics?
- Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like EGFR, with binding energies quantified in kcal/mol.
- ADMET prediction tools (e.g., SwissADME) assess solubility, hepatotoxicity, and blood-brain barrier permeability, guiding lead optimization .
Q. How are structure-activity relationships (SAR) analyzed for trifluoromethyl-substituted derivatives?
SAR studies systematically vary substituents (e.g., -Cl, -Br, -CH₃) on the phenyl ring and benzimidazole core. For example:
Q. What methodologies resolve contradictions in biological activity data?
Discrepancies in antimicrobial efficacy (e.g., varying MIC values across studies) are addressed by:
Q. How is regioselectivity achieved in late-stage functionalization?
Pd-catalyzed C–H activation enables regioselective modifications. For example:
- Palladium(II) acetate with ligands (e.g., PPh₃) directs functionalization to the N1 position of benzimidazole.
- Electrostatic potential maps (DFT calculations) predict reactive sites for electrophilic substitution .
Q. What advanced analytical techniques validate tautomeric forms?
- Variable-temperature NMR distinguishes tautomers (e.g., 1H vs. 3H benzimidazole forms) via chemical shift splitting.
- X-ray crystallography resolves spatial arrangements, as seen in tautomeric mixtures of difluoromethoxy derivatives .
Q. How are reaction conditions optimized for scalability?
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.
- Temperature control : Reflux (90–110°C) balances reaction rate and side-product formation.
- Workup protocols : Alkaline extraction removes unreacted amines, improving purity to >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
